4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H10Br2N2O It is a derivative of benzamide, featuring bromine atoms attached to both the benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene and pyridine rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity and modulating cellular processes . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
- 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Uniqueness
4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide is unique due to the presence of bromine atoms on both the benzene and pyridine rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O/c1-8-11(15)6-7-12(16-8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZDIXTCARQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.